2-(cyclopentyloxy)-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)isonicotinamide
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Description
Chemical Reactions Analysis
Again, while specific reactions involving this compound aren’t available, we can infer that it might undergo reactions typical of its functional groups. For example, the amide group in the isonicotinamide might undergo hydrolysis, and the pyridazinone group might participate in condensation reactions .Scientific Research Applications
Radiopharmaceutical Applications
A study on hydrazinonicotinamide-functionalized cyclic platelet glycoprotein IIb/IIIa receptor antagonist explores the use of a similar compound in radiolabeling for potential use as radiopharmaceuticals, highlighting its utility in medical imaging and diagnosis through the formation of technetium complexes (Liu, Edwards, & Harris, 1998).
Antimicrobial and Antitubercular Activity
Compounds with pyridazinone cores have been synthesized and evaluated for their antimicrobial and antitubercular activities, suggesting that derivatives of this chemical class may possess useful biological properties in combating infectious diseases (Akram, Sayeed, & Akram, 2018).
Anti-inflammatory and Analgesic Activities
Research into novel 2,6‐Disubstituted Pyridazin‐3(2H)‐one Derivatives demonstrates their efficacy as analgesic, anti‐inflammatory, and non‐Ulcerogenic agents, indicating the potential of similar compounds in the treatment of inflammation and pain without the adverse effects associated with traditional NSAIDs (Ibrahim et al., 2017).
Co-crystallization Studies for Material Science
The interaction of isonicotinamide with various carboxylic acids to form co-crystals demonstrates the utility of such compounds in material science, particularly in the design of novel solid forms with potential applications in drug formulation and development (Lemmerer & Fernandes, 2012).
properties
IUPAC Name |
2-cyclopentyloxy-N-[3-(6-oxopyridazin-1-yl)propyl]pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O3/c23-17-7-3-10-21-22(17)12-4-9-20-18(24)14-8-11-19-16(13-14)25-15-5-1-2-6-15/h3,7-8,10-11,13,15H,1-2,4-6,9,12H2,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADYAAYUXWDMGDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2=NC=CC(=C2)C(=O)NCCCN3C(=O)C=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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